2-amino-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-amino-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound with the molecular formula C13H20N2OS and a molecular weight of 252.38 g/mol . This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-amino-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. One common method includes the reaction of aminothiophene with butylamine under specific conditions . The reaction is typically carried out in the presence of a suitable solvent and catalyst, followed by purification steps to isolate the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2-amino-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . . Additionally, it may be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways . The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-amino-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other benzothiophene derivatives such as 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole . While these compounds share a similar core structure, their side chains and functional groups can lead to differences in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological effects and applications.
Properties
Molecular Formula |
C13H20N2OS |
---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
2-amino-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C13H20N2OS/c1-2-3-8-15-13(16)11-9-6-4-5-7-10(9)17-12(11)14/h2-8,14H2,1H3,(H,15,16) |
InChI Key |
NSHUUZYIAYGREM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(SC2=C1CCCC2)N |
Origin of Product |
United States |
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